molecular formula C13H7N3O6 B12898600 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) CAS No. 65823-21-4

3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid)

Cat. No.: B12898600
CAS No.: 65823-21-4
M. Wt: 301.21 g/mol
InChI Key: REBBVEODUYWYJQ-UHFFFAOYSA-N
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Description

3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) is a complex organic compound featuring a pyridine ring substituted with two isoxazole-5-carboxylic acid groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.

    Esterification: Pyridine-2,6-dicarboxylic acid is esterified with methanol to yield the dimethyl ester.

    Hydrazine Reaction: The dimethyl ester is then reacted with hydrazine hydrate to form pyridine-2,6-dicarboxylic acid hydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbazate.

    Isoxazole Formation: The dithiocarbazate is then cyclized with hydroxylamine to form the isoxazole rings

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoxazole rings or the carboxylic acid groups.

    Substitution: The compound can participate in substitution reactions, particularly at the isoxazole rings.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) exerts its effects involves its interaction with specific molecular targets. The isoxazole rings and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) is unique due to the presence of isoxazole rings, which confer distinct chemical properties and biological activities compared to other pyridine derivatives

Properties

CAS No.

65823-21-4

Molecular Formula

C13H7N3O6

Molecular Weight

301.21 g/mol

IUPAC Name

3-[6-(5-carboxy-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C13H7N3O6/c17-12(18)10-4-8(15-21-10)6-2-1-3-7(14-6)9-5-11(13(19)20)22-16-9/h1-5H,(H,17,18)(H,19,20)

InChI Key

REBBVEODUYWYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NOC(=C2)C(=O)O)C3=NOC(=C3)C(=O)O

Origin of Product

United States

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